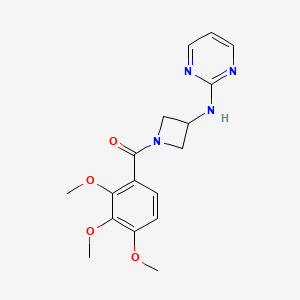
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, linked to an azetidine ring, which is a four-membered ring with one nitrogen atom. The molecule also contains a phenyl ring with three methoxy groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the azetidine ring. The methoxy groups would likely be introduced in a later step, possibly through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and azetidine rings would likely contribute to the rigidity of the molecule, while the methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions. The pyrimidine ring could potentially undergo substitution reactions, while the azetidine ring could potentially be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar groups could make it relatively polar, which could influence its solubility in different solvents .Scientific Research Applications
Inhibitors of Receptor Tyrosine Kinase
Compounds with similar structures have been evaluated as inhibitors of receptor tyrosine kinase . This class of enzymes plays a crucial role in several cellular processes, including cell growth and differentiation. Inhibiting their activity can be beneficial in treating diseases like cancer.
Anticancer Activity
These compounds have shown promising anticancer activity, particularly against lung cancer . For instance, one of the synthesized compounds was found to have a ten-fold lower IC50 value (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Antibacterial Activity
The compounds have demonstrated antibacterial activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species . This suggests potential use in treating bacterial infections.
Antifungal Activity
In addition to their antibacterial properties, these compounds have also shown antifungal activity . This could make them useful in treating fungal infections.
Antioxidant Activity
The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) . This suggests that these compounds could be used as antioxidants.
Pharmacokinetic Profiles
The pharmacokinetic profiles of these compounds have been evaluated . Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, and potential side effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-6-5-12(14(24-2)15(13)25-3)16(22)21-9-11(10-21)20-17-18-7-4-8-19-17/h4-8,11H,9-10H2,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKEVVWJBSBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)
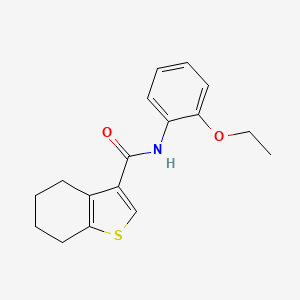
![2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2368563.png)
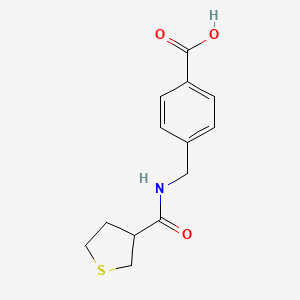
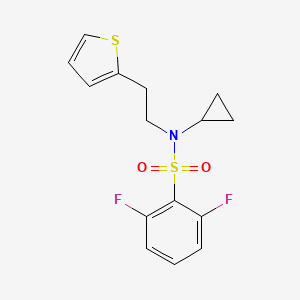
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
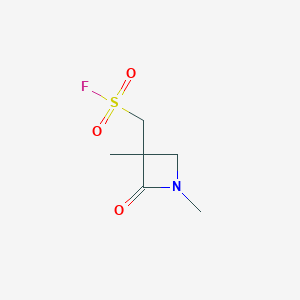
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
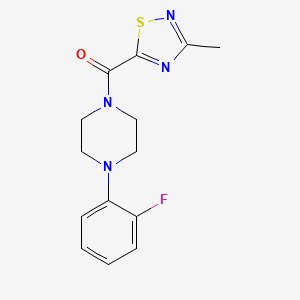

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)